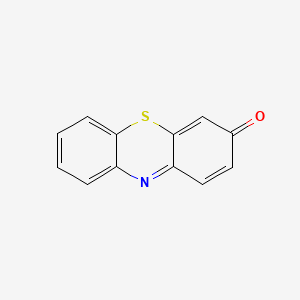

3H-Phenothiazin-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCCFHSXQHWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073912 | |

| Record name | 3H-Phenothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-30-6 | |

| Record name | Phenothiazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenothiazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Phenothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOTHIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YML4NNP1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3H-Phenothiazin-3-one: Structure, Properties, and Applications

Introduction

3H-Phenothiazin-3-one, a heterocyclic organic compound belonging to the phenothiazine family, represents a molecule of significant interest in both synthetic chemistry and materials science. Characterized by a tricyclic structure featuring a phenothiazine core with a carbonyl group at the 3-position, this compound exhibits a unique combination of aromaticity and reactivity. Its chemical formula is C₁₂H₇NOS, and it is also known by synonyms such as 3-Phenothiazone. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis methodologies, spectral characteristics, and burgeoning applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound is the phenothiazine tricycle, which imparts a distinctive "butterfly" conformation. The presence of the carbonyl group at the 3-position significantly influences its electronic properties and reactivity.

Caption: Chemical structure of this compound.

A comprehensive understanding of the physicochemical properties of this compound is paramount for its application in various scientific domains. While experimental data for the parent compound is somewhat limited in publicly available literature, a combination of computational predictions and data from structurally related analogs provides a robust profile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇NOS | [1] |

| Molecular Weight | 213.26 g/mol | [1] |

| Appearance | Typically a solid at room temperature | |

| Melting Point | 161 °C | [2] |

| Boiling Point (Predicted) | 349.3 °C | [3] |

| Density (Predicted) | 1.36 g/cm³ | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [4] |

| XLogP3 | 2.0 | [1] |

| Topological Polar Surface Area | 54.7 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis of this compound and its Derivatives

Several synthetic routes to this compound and its derivatives have been established, offering flexibility in terms of scale and substituent patterns.

General Synthesis Workflow

A prevalent method for the synthesis of 3H-Phenothiazin-3-ones involves the condensation of an ortho-aminothiophenol with a quinone derivative. This approach is versatile and can be adapted to produce a variety of substituted analogs.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method and provides a straightforward route to the parent compound.[5]

Materials:

-

o-Mercaptoaniline

-

Quinone

-

Methanol

Procedure:

-

Prepare a stirred suspension of 2 moles of quinone in a suitable volume of methanol at room temperature.

-

Slowly add a solution of 1 mole of o-mercaptoaniline in methanol to the quinone suspension over a period of 1 hour.

-

Continue stirring the resulting red mixture at room temperature for an additional 2 hours.

-

Collect the precipitated this compound by filtration.

-

Thoroughly wash the collected solid with methanol to remove any unreacted starting materials and byproducts.

-

Dry the purified product to obtain this compound.

Causality: The use of a polar solvent like methanol is advantageous as it dissolves the reactants and intermediates while the final product, being substantially insoluble, precipitates out, facilitating its direct recovery in a relatively pure form.[5] The 2:1 molar ratio of quinone to o-mercaptoaniline is crucial for the reaction stoichiometry.[5]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~3100-3000 | C-H stretch (aromatic) | Confirms the presence of the aromatic rings. |

| ~1680-1640 | C=O stretch (conjugated ketone) | A strong band characteristic of the carbonyl group. |

| ~1600-1450 | C=C stretch (aromatic) | Indicates the carbon-carbon double bonds within the aromatic system. |

| ~1350-1250 | C-N stretch | Corresponds to the amine linkage in the phenothiazine core. |

| ~850-750 | C-H bend (out-of-plane) | Provides information about the substitution pattern on the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the detailed structural analysis of this compound.

¹H NMR: The proton NMR spectrum will show a series of signals in the aromatic region (typically δ 7-8 ppm), with the exact chemical shifts and coupling patterns dependent on the substitution on the phenothiazine core. The number of distinct signals and their multiplicities provide information on the number and relative positions of the protons.

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Carbon Environment |

| ~180-190 | C=O (ketone) |

| ~110-150 | Aromatic carbons |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which can provide further structural confirmation. The molecular ion peak (M⁺) would be observed at m/z 213.26.[1] Common fragmentation pathways may involve the loss of CO (28 Da) from the carbonyl group and cleavage of the heterocyclic ring.

Applications in Research and Development

This compound and its derivatives are emerging as versatile compounds with a range of potential applications.

Photocatalysis

Recent studies have identified this compound as an effective photocatalyst for various organic transformations, notably the aerobic photochemical oxidation of sulfides to sulfoxides.[6] This method is advantageous due to its low catalyst loading, use of molecular oxygen as a green oxidant, and operation under mild conditions with a simple light source.[6]

Proposed Mechanism of Photocatalytic Sulfide Oxidation:

Caption: Proposed mechanism for the photocatalytic oxidation of sulfides.

Corrosion Inhibition

This compound has demonstrated potential as a corrosion inhibitor, particularly for mild steel in acidic environments. The mechanism is believed to involve the formation of a protective layer on the metal surface, thereby reducing the rate of corrosion.

Pharmaceutical and Medicinal Chemistry

The phenothiazine scaffold is a well-established pharmacophore, particularly in the development of antipsychotic drugs. While this compound itself is not a common drug, its derivatives are being explored for various therapeutic applications, including antimicrobial and anticancer activities.[7] The biological activity of phenothiazines is often attributed to their ability to interact with various biological targets, including neurotransmitter receptors.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fascinating heterocyclic compound with a rich chemistry and a growing number of applications. Its unique structural features and reactivity make it a valuable building block in organic synthesis and a promising candidate for the development of novel materials and therapeutic agents. This guide has provided a comprehensive overview of its core properties and applications, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further exploration of this molecule and its derivatives is poised to unlock new scientific discoveries and technological advancements.

References

-

MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. Retrieved from [Link]

-

iMedPub. (n.d.). Synthesis and characterization of this compound derivatives. Der Chemica Sinica. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-3H-phenothiazin-3-one. Retrieved from [Link]

- Google Patents. (1987). EP0149297B1 - Process for preparing 3h-phenothlazin-3-ones.

-

ACS Publications. (2023). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society, 145(34), 18868–18881. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Phenothiazone. Retrieved from [Link]

-

ResearchGate. (2023). 3H‐Phenothiazin‐3‐one: A Photocatalyst for the Aerobic Photochemical Oxidation of Sulfides to Sulfoxides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis. ChemMedChem, 16(24), 3737-3745. Retrieved from [Link]

-

Kuwait University. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening. ACS Omega, 7(20), 17131–17145. Retrieved from [Link]

Sources

- 1. Phenothiazone | C12H7NOS | CID 68485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. EP0149297B1 - Process for preparing 3h-phenothlazin-3-ones - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

The Synthesis of 3H-Phenothiazin-3-one and its Derivatives: A Technical Guide for Advancing Drug Discovery

Abstract

The 3H-phenothiazin-3-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, including applications in neurodegenerative disorders and as anti-infective agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound and its key derivatives. Moving beyond a simple recitation of protocols, this document elucidates the underlying reaction mechanisms, offers detailed, field-tested experimental procedures, and presents comparative data to inform strategic synthetic decisions. Visualized reaction pathways and workflows are provided to enhance understanding and practical application in the laboratory.

Introduction: The Significance of the this compound Scaffold

The phenothiazine tricycle is a cornerstone of modern pharmacology, most famously represented by the antipsychotic drug chlorpromazine. The introduction of an oxo functionality at the 3-position to form this compound unlocks a distinct chemical space, leading to derivatives with a broad range of biological activities. These compounds have garnered significant interest for their potential in treating neurodegenerative diseases and their utility as potent antibacterial agents.[1] The continued exploration of this scaffold necessitates robust and versatile synthetic strategies to generate diverse libraries of analogues for structure-activity relationship (SAR) studies. This guide aims to provide the foundational knowledge and practical insights required to effectively synthesize and derivatize this important heterocyclic system.

Core Synthetic Strategies for the this compound Nucleus

The construction of the this compound core is primarily achieved through the strategic condensation of aminothiophenols with quinones or their precursors. The choice of starting materials and reaction conditions can be tailored to achieve specific substitution patterns on the final molecule.

The Classical Approach: Condensation of o-Aminothiophenol with p-Benzoquinone

One of the most direct and widely employed methods for the synthesis of the parent this compound involves the reaction of o-aminothiophenol with p-benzoquinone.[2] This method is valued for its simplicity and the use of readily available starting materials.

Mechanism and Rationale:

The reaction proceeds through a series of nucleophilic addition and oxidation steps. The initial step is a Michael-type 1,4-addition of the thiol group of o-aminothiophenol to the p-benzoquinone ring. This is followed by an intramolecular cyclization and subsequent oxidation to yield the final tricyclic product. The reaction requires two equivalents of quinone per equivalent of the aniline.[2] The second equivalent of quinone acts as an oxidizing agent in the final step.

// Nodes Reactants [label="o-Aminothiophenol + 2 eq. p-Benzoquinone", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Michael Addition Intermediate", shape=box]; Intermediate2 [label="Cyclized Intermediate", shape=box]; Product [label="this compound + Hydroquinone", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate1 [label="1,4-Michael Addition"]; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Oxidation"];

// Invisible nodes and edges for alignment {rank=same; Reactants; Intermediate1; Intermediate2; Product;} } केंदot Reaction Pathway for the Synthesis of this compound.

One-Pot Synthesis of 2-Thio-Substituted-3H-Phenothiazin-3-ones

A highly efficient one-pot, four-step synthesis has been developed for the preparation of 2-thio-substituted-3H-phenothiazin-3-ones.[1][3] This method is particularly valuable for rapidly generating a library of derivatives with diverse alkyl or aryl thio-substituents at the 2-position.

Mechanism and Rationale:

The synthesis begins with the in situ formation of a 2-alkylthio-1,4-benzoquinone intermediate by reacting p-benzoquinone with a thiol in the presence of an oxidizing agent like sodium periodate (NaIO₄).[3] This intermediate then reacts with 2-aminothiophenol in a condensation reaction, followed by a second oxidation step to yield the final product. The presence of the alkylthio group activates the benzoquinone ring, facilitating the subsequent nucleophilic attack by the 2-aminothiophenol.[3]

// Nodes Start [label="p-Benzoquinone + Alkylthiol + NaIO4", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="In situ formation of\n2-Alkylthio-1,4-benzoquinone", shape=box]; Step2 [label="Addition of 2-Aminothiophenol", shape=box]; Step3 [label="Condensation and Cyclization", shape=box]; Step4 [label="Oxidation with NaIO4", shape=box]; Product [label="2-Thio-substituted-3H-phenothiazin-3-one", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Product; } केंदot Workflow for the One-Pot Synthesis of 2-Thio-Substituted Derivatives.

Synthesis of this compound Derivatives

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Substitutions can be introduced on the aromatic rings or at the nitrogen atom.

Synthesis of Substituted 3H-Phenothiazin-3-ones from Substituted Precursors

Derivatives with substituents on the aromatic backbone are typically synthesized by employing appropriately substituted o-aminothiophenols and/or benzoquinones in the condensation reactions described above. For instance, reacting 2-amino-5-methoxythiophenol with 2-methoxy-p-benzoquinone yields 2,7-dimethoxy-3H-phenothiazin-3-one.[2] Similarly, the reaction of substituted ortho-aminothiophenols with 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone provides a route to various heterocyclic derivatives of this compound.[4][5]

N-Alkylation of the Phenothiazine Core

While the this compound exists in the oxidized quinone-imine form, the parent phenothiazine nucleus can be readily N-alkylated prior to oxidation, or the 3-oxo group can be introduced at a later stage. N-alkylation is a common strategy to introduce side chains that can significantly impact the pharmacological profile of the molecule. This is typically achieved by reacting the phenothiazine with an alkyl halide in the presence of a base. More advanced methods, such as phase transfer catalysis and microwave-assisted synthesis, have also been employed to improve reaction efficiency and yields.[6]

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound and a representative derivative.

Protocol for the Synthesis of this compound[2]

-

Reaction Setup: In a suitable reaction vessel, prepare a stirred suspension of p-benzoquinone (16 mol) in methanol (13 liters) at room temperature.

-

Addition of o-Aminothiophenol: Slowly add a solution of o-aminothiophenol (8 mol) in methanol (600 ml) to the quinone suspension over a period of 1 hour.

-

Reaction: Stir the resulting red mixture at room temperature for an additional 2 hours.

-

Isolation: Filter the solid product, which is the this compound.

-

Purification: Wash the collected solid thoroughly with methanol and dry to obtain the final product.

General Protocol for the One-Pot Synthesis of 2-Thio-substituted-3H-phenothiazin-3-ones[3]

-

Reaction Setup: In a reaction vessel, combine 1,4-benzoquinone (1 equivalent) and an alkylthiol (1 equivalent) in the presence of sodium periodate (4 equivalents).

-

Formation of Intermediate: Allow the reaction to proceed to form the 2-alkylthio-1,4-benzoquinone intermediate in situ.

-

Addition of 2-Aminothiophenol: Add 2-aminothiophenol to the reaction mixture.

-

Reaction and Oxidation: The condensation and subsequent oxidation will proceed to furnish the 2-thio-substituted-3H-phenothiazin-3-one.

-

Work-up and Purification: The reaction mixture is worked up by filtering out the sodium iodate byproduct. The desired product is then purified, often by preparative thin-layer chromatography.

Data Presentation: A Comparative Overview of Synthetic Methods

The choice of synthetic route often depends on the desired substitution pattern, scalability, and available resources. The following table provides a comparative summary of key parameters for the discussed synthetic methods.

| Synthetic Method | Key Reactants | Typical Solvents | Temperature Range | Reported Yields | Key Advantages |

| Condensation of o-Aminothiophenol with p-Benzoquinone | o-Aminothiophenol, p-Benzoquinone | Methanol, Ethanol, Acetic Acid | -10°C to Ambient | ~61% | Simple, readily available starting materials, scalable. |

| One-Pot Synthesis of 2-Thio-substituted Derivatives | p-Benzoquinone, Alkylthiol, 2-Aminothiophenol, Sodium Periodate | Water, Methanol | Room Temperature | 20-41% | Efficient for generating diverse 2-thio-substituted derivatives in a single step. |

| Condensation with Substituted Benzoquinones | Substituted o-Aminothiophenols, Substituted p-Benzoquinones | Ethanol | Reflux | Variable | Allows for the introduction of substituents on the aromatic rings. |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectra of these compounds typically show characteristic signals for the aromatic protons in the range of δ 6.5-8.0 ppm. The specific splitting patterns and chemical shifts are dependent on the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectra will exhibit a characteristic signal for the carbonyl carbon (C=O) of the quinone-imine system typically above δ 180 ppm. The aromatic carbons will appear in the range of δ 115-150 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration is typically observed in the range of 1630-1680 cm⁻¹. The C=N stretching vibration may also be observed in this region.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

Conclusion and Future Perspectives

The synthetic methodologies outlined in this guide provide a robust foundation for the preparation of this compound and its derivatives. The classical condensation and the modern one-pot synthesis offer complementary approaches to access a wide range of analogues. As the therapeutic potential of this scaffold continues to be explored, the development of even more efficient, stereoselective, and environmentally benign synthetic methods will be crucial. Future research will likely focus on the application of novel catalytic systems and flow chemistry to further streamline the synthesis of these valuable compounds, accelerating the pace of drug discovery and development in this important area of medicinal chemistry.

References

-

Odens, H. H., et al. (2015). Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. Beilstein Archives. [Link]

- (Placeholder for a general review on phenothiazine synthesis if a suitable open-access one is found)

- (Placeholder for a review on modern synthetic methods if a suitable open-access one is found)

-

Sudhakar, Ch., Raghava Raju, K., & Komal Reddy, M. (Year not available). Synthesis and characterization of this compound derivatives. Der Chemica Sinica. [Link]

- (1987). Process for preparing 3h-phenothlazin-3-ones.

- (Placeholder for a paper with detailed spectroscopic data if a suitable open-access one is found)

- (Placeholder for a paper with detailed spectroscopic data if a suitable open-access one is found)

- (Placeholder for a paper with detailed spectroscopic data if a suitable open-access one is found)

-

Palm, P. H., & Odens, H. H. (Year not available). Designing Synthetic Pathways for Several 2-Thio-Substituted-3H-Phenothiazin-3-ones in Preparation for Testing in Treatment of Central Nervous System Disorders. Southern Adventist University Knowledge Exchange. [Link]

-

Sudhakar, Ch., Raghava Raju, K., & Komal Reddy, M. (Year not available). Synthesis and characterization of this compound derivatives. iMedPub. [Link]

Sources

The Multifaceted Mechanistic Landscape of 3H-Phenothiazin-3-one: A Technical Guide for Researchers

Executive Summary

The 3H-phenothiazin-3-one core scaffold represents a compelling starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action associated with this compound and its derivatives in biological systems. Moving beyond the well-documented antipsychotic properties of the broader phenothiazine class, this document delves into the nuanced and potent activities of this compound in oncology, neuroprotection, and inflammatory pathways. Synthesizing data from contemporary research, this guide offers a cohesive narrative on its interactions with cellular targets, modulation of signaling cascades, and the resulting physiological effects. Detailed, field-proven experimental protocols are provided to empower researchers to rigorously investigate these mechanisms, alongside visualizations to clarify complex biological processes. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to unlocking the full therapeutic potential of this versatile heterocyclic compound.

Introduction: Beyond a Privileged Scaffold

Phenothiazines have long been recognized as a "privileged scaffold" in medicinal chemistry, yielding a plethora of clinically significant drugs, most notably in the realm of antipsychotics.[1] The tricyclic framework of phenothiazine offers a unique three-dimensional structure that allows for diverse chemical modifications, leading to a wide spectrum of biological activities.[1][2] While the classical applications of phenothiazines are well-established, recent research has illuminated the distinct and potent biological activities of specific derivatives, including those based on the this compound core.

Derivatives of this compound have emerged as promising candidates for the treatment of neurodegenerative disorders and diseases mediated by leukotrienes.[3] This guide will focus on three key mechanistic pillars of this compound's action: the induction of cytotoxicity in cancer cells through intracellular pH modulation, the inhibition of leukotriene biosynthesis, and the promotion of neuroprotective effects. By understanding these core mechanisms, researchers can better design and execute experiments to explore the therapeutic utility of this fascinating molecule.

Core Mechanisms of Action

The biological effects of this compound and its analogues are not mediated by a single, linear pathway. Instead, this versatile scaffold engages with multiple cellular targets, initiating a cascade of events that culminate in its observed therapeutic effects.

Cytotoxicity in Cancer via Intracellular pH Reduction

A compelling mechanism of action for phenothiazine derivatives in oncology is their ability to induce cytotoxicity by lowering the intracellular pH (pHi) of cancer cells.[4][5][6] Cancer cells often exhibit a higher basal pHi compared to normal cells, a phenomenon linked to the Warburg effect and an altered metabolic state.[5][6] This alkaline intracellular environment is crucial for maintaining the high glycolytic rate and proliferative capacity of tumor cells.[5]

Phenoxazine derivatives, structurally similar to phenothiazines, have been shown to cause a rapid and significant dose-dependent decrease in the pHi of various cancer cell lines.[4][5] This acidification of the intracellular environment disrupts cellular homeostasis, leading to the suppression of proliferation and the induction of apoptosis.[4][6] The proposed mechanism involves the inhibition of Na+/H+ exchangers (NHEs), which are membrane proteins responsible for maintaining the alkaline pHi in cancer cells.[7] By blocking these exchangers, this compound derivatives can trigger a cascade of events, including mitochondrial dysfunction and the activation of caspase signaling pathways, ultimately leading to programmed cell death.[4]

Signaling Pathway: Cytotoxicity via Intracellular pH Reduction

Caption: Inhibition of NHE1 by this compound derivatives leads to intracellular acidification, mitochondrial dysfunction, and apoptosis in cancer cells.

Inhibition of Leukotriene Biosynthesis

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway.[8][9] They play a crucial role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell infiltration.[10][11]

Derivatives of this compound have been identified as potential inhibitors of leukotriene biosynthesis.[3] The primary mechanism of action is believed to be the inhibition of the 5-lipoxygenase enzyme, a key enzyme in the conversion of arachidonic acid to leukotrienes.[9][12] By blocking 5-LOX, these compounds can effectively reduce the production of all leukotrienes, thereby mitigating their pro-inflammatory effects. This targeted inhibition offers a promising therapeutic strategy for a range of inflammatory conditions.

Signaling Pathway: Inhibition of Leukotriene Biosynthesis

Caption: this compound derivatives inhibit the 5-lipoxygenase enzyme, blocking the synthesis of pro-inflammatory leukotrienes.

Neuroprotective Effects

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss and dysfunction, often exacerbated by oxidative stress, mitochondrial dysfunction, and inflammation.[13][14] Unsubstituted phenothiazine has demonstrated potent neuroprotective effects in models of Parkinson's disease by scavenging free radicals, reducing inflammation, and preserving mitochondrial integrity.[2][13]

The neuroprotective mechanism of this compound derivatives is likely multi-faceted. Their antioxidant properties can directly mitigate oxidative damage, a key contributor to neuronal cell death.[15] Furthermore, by maintaining mitochondrial function, these compounds can prevent the release of pro-apoptotic factors and ensure adequate energy supply for neuronal survival.[13] Some phenothiazine derivatives have also been shown to modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway, further contributing to their neuroprotective profile.[16]

Signaling Pathway: Neuroprotection

Caption: this compound derivatives exert neuroprotective effects by counteracting oxidative stress, mitochondrial dysfunction, and inflammation, while promoting pro-survival signaling pathways.

Experimental Protocols

To facilitate the investigation of the mechanisms of action of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Experimental Workflow: MTT Assay

Caption: A streamlined workflow for assessing the cytotoxicity of this compound derivatives using the MTT assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[20]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in complete medium.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

-

Incubate for 48-72 hours.[20]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[18]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Quantitative Data Summary:

| Compound | Cell Line | IC50 (µM) |

| Phenothiazine Derivative A | MCF-7 | Data to be generated |

| Phenothiazine Derivative B | A549 | Data to be generated |

| Doxorubicin (Control) | MCF-7 | Reference value |

Assessment of Leukotriene Biosynthesis Inhibition

This protocol outlines a general method for assessing the inhibition of leukotriene biosynthesis in vitro using an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of leukotrienes produced by stimulated inflammatory cells.[1][21]

Procedure:

-

Cell Culture and Stimulation:

-

Culture an appropriate inflammatory cell line (e.g., mast cells, eosinophils) to a suitable density.

-

Pre-incubate the cells with various concentrations of the this compound derivative or a vehicle control for a specified time.

-

Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187) to induce leukotriene synthesis.

-

-

Sample Collection:

-

After the desired incubation period, centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant, which contains the secreted leukotrienes.

-

-

ELISA for Leukotriene Quantification:

-

Use a commercial ELISA kit for the specific leukotriene of interest (e.g., LTC4).[21]

-

Follow the manufacturer's instructions for the assay, which typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Adding a detection antibody conjugated to an enzyme.

-

Incubating the plate to allow for antibody-antigen binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate that is converted by the enzyme to a colored product.

-

Measuring the absorbance of the colored product using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known standards.

-

Determine the concentration of the leukotriene in each sample by interpolating from the standard curve.

-

Calculate the percentage of inhibition of leukotriene synthesis for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value for the inhibition of leukotriene biosynthesis.

-

In Vitro Neuroprotection Assay

This protocol provides a framework for assessing the neuroprotective effects of this compound derivatives against a neurotoxin-induced cell death in a neuronal cell line.[22][23][24]

Procedure:

-

Cell Culture:

-

Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

-

Seed the cells into 96-well plates at an appropriate density.

-

Allow the cells to differentiate into a more neuron-like phenotype if required by the specific cell line and experimental design.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the this compound derivative or a vehicle control for a specified pre-incubation period (e.g., 2-24 hours).[22]

-

-

Induction of Neurotoxicity:

-

Assessment of Cell Viability:

-

After the desired incubation period with the neurotoxin, assess cell viability using an appropriate method, such as the MTT assay (as described in section 3.1) or by measuring lactate dehydrogenase (LDH) release.[22]

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection for each concentration of the test compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

-

Determine the EC50 value (the concentration that provides 50% of the maximum neuroprotective effect).

-

Conclusion and Future Directions

The this compound scaffold holds significant promise as a source of novel therapeutic agents with diverse mechanisms of action. This guide has provided a comprehensive overview of its potential in oncology through the modulation of intracellular pH, in inflammation via the inhibition of leukotriene biosynthesis, and in neurodegeneration through its multifaceted neuroprotective effects. The detailed experimental protocols and visual aids are intended to empower researchers to further explore and validate these mechanisms.

Future research should focus on elucidating the precise molecular targets of this compound derivatives and mapping the downstream signaling cascades with greater resolution. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds for their intended targets. Furthermore, in vivo studies are necessary to translate the promising in vitro findings into tangible therapeutic outcomes. The continued investigation of this versatile chemical entity is poised to yield novel and effective treatments for a range of challenging diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Phenothiazines interfere with dopaminergic neurodegeneration in Caenorhabditis elegans models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of the proliferation of cancer cell lines, KB-3-1 and K562 cells preceded by a decrease in intracellular pH caused by phenoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 9. drugs.com [drugs.com]

- 10. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Phenothiazine normalizes the NADH/NAD+ ratio, maintains mitochondrial integrity and protects the nigrostriatal dopamine system in a chronic rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Tricyclic phenothiazine and phenoselenazine derivatives as potential multi-targeting agents to treat Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. benchchem.com [benchchem.com]

- 21. novamedline.com [novamedline.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. spandidos-publications.com [spandidos-publications.com]

solubility and stability of 3H-Phenothiazin-3-one in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 3H-Phenothiazin-3-one for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Publication Date: January 2, 2026

Abstract

This compound, a core heterocyclic compound, is a significant molecule in medicinal chemistry, often emerging as a metabolite or degradation product of various phenothiazine-based drugs.[1][2] Its distinct physicochemical properties, particularly solubility and stability, are paramount for researchers in drug development, analytical chemistry, and formulation science. A comprehensive understanding of these characteristics is essential for developing robust analytical methods, designing stable formulations, and ensuring the safety and efficacy of related active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the solubility profile and degradation pathways of this compound, supported by field-proven experimental protocols and mechanistic insights.

Introduction: The Significance of this compound

The phenothiazine tricycle is a foundational scaffold for numerous drugs, especially antipsychotic agents.[3][4] The stability of these drugs is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially toxic impurities. This compound is a prominent colored product of phenothiazine oxidation, a common degradation pathway.[2][5] Its appearance can be a clear visual indicator of instability. Therefore, studying this specific molecule is not just an academic exercise; it is a practical necessity for anyone working with phenothiazine derivatives.

This guide is structured to provide a deep dive into the two pillars of developability: solubility and stability. We will explore its behavior in various solvent systems and under common stress conditions, providing the causal reasoning behind experimental designs and analytical choices.

Physicochemical Properties

A baseline understanding of the intrinsic properties of this compound is crucial before delving into its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇NOS | [6] |

| Molecular Weight | 213.26 g/mol | [6] |

| IUPAC Name | phenothiazin-3-one | [6] |

| CAS Number | 581-30-6 | [6] |

| Polar Surface Area | 54.7 Ų | [6] |

| XLogP3 | 2.5 | [6] |

Table 1: Key Physicochemical Properties of this compound.

The positive XLogP3 value suggests a lipophilic nature, predicting poor solubility in aqueous media and better solubility in organic solvents.

Caption: Primary degradation pathways of the phenothiazine core.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement and a cornerstone of drug development. [7][8]They are designed to intentionally degrade the molecule to identify likely degradation products and establish the stability-indicating power of the analytical methods. [9][10] Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines. [7] Materials:

-

This compound stock solution (e.g., 1 mg/mL in methanol or ACN)

-

Acids: 0.1 M HCl

-

Bases: 0.1 M NaOH

-

Oxidizing Agent: 3% H₂O₂

-

Water bath or oven for thermal stress

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method

Methodology: A control sample (stock solution, protected from stress) should be analyzed alongside the stressed samples at each time point. The goal is to achieve 5-20% degradation of the parent compound; conditions should be adjusted if degradation is excessive or absent. [11]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period. [11]Withdraw samples at appropriate time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Maintain at room temperature or heat gently (e.g., 40°C). [3]Withdraw samples, neutralize with acid, and dilute for analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. [3]Monitor the reaction closely as oxidation can be rapid. Withdraw samples and dilute for analysis.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) in a calibrated oven. [3]Analyze at set time points.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [9]A control sample should be wrapped in aluminum foil to protect it from light.

Data Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector.

-

Assess Purity: Evaluate the peak purity of the parent compound to ensure no degradants are co-eluting.

-

Quantify Degradation: Calculate the percentage of the parent compound remaining.

-

Mass Balance: Sum the area of the parent peak and all degradant peaks. A good mass balance (95-105%) indicates that all major degradation products are being detected.

-

Identify Degradants: If coupled with a mass spectrometer (LC-MS), the structures of the degradation products can be elucidated.

Caption: General workflow for solubility and stability testing.

Conclusion and Recommendations

This compound presents a challenging yet important profile for pharmaceutical scientists. Its predicted poor aqueous solubility necessitates careful consideration during formulation development, likely requiring advanced techniques such as co-solvency, complexation, or nano-formulations for aqueous delivery systems.

The compound's primary liability is its stability, particularly its susceptibility to oxidation and photodegradation, which are characteristic of the broader phenothiazine class. [11][12]This underscores the absolute requirement for:

-

Strict Control of Storage Conditions: Protection from light and oxygen is mandatory. Storage under an inert atmosphere (e.g., nitrogen or argon) and in amber or opaque containers is highly recommended.

-

Development of Robust Analytical Methods: A validated, stability-indicating HPLC method is not optional but essential for accurately quantifying the compound in the presence of its degradants and ensuring proper quality control.

-

Thorough Forced Degradation Studies: These studies are indispensable for mapping potential degradation pathways and qualifying impurities that may arise during the shelf-life of any related phenothiazine drug product. [7] By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively navigate the challenges associated with this compound, ensuring data integrity, regulatory compliance, and the development of safe and effective medicines.

References

- Benchchem. (n.d.). Stability and Degradation of Phenothiazine Compounds. Technical Support Center.

- ResearchGate. (n.d.). Phototoxicity of phenothiazines. Download Table.

- Miolo, G., et al. (n.d.). Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives. Photochemical & Photobiological Sciences.

- ResearchGate. (n.d.). Phenothiazine as Stabilizer for Acrylic Acid.

- Benchchem. (n.d.). Solubility of Phenothiazine Derivatives in Organic Solvents. Technical Guide.

- PubChem. (n.d.). 2-amino-3H-phenothiazin-3-one.

- Miolo, G., et al. (2006). In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium. Chemical research in toxicology, 19(1), 155-161.

- Martinez, L. A., & Encinas, M. V. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and photobiology, 85(5), 1044-1050.

- Miolo, G., et al. (2006). In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium. Chemical Research in Toxicology, 19(1), 155-161.

- Benchchem. (2025). Enhancing the Photostability of Phenothiazine Dyes. Technical Support Center.

- Benchchem. (n.d.). Physicochemical Properties of 7-methoxy-3H-phenothiazin-3-one. Technical Guide.

- Ammar, H. O., Salama, H. A., & El-Nimr, A. E. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Pharmazie, 30(6), 368-369.

- Beilstein Archives. (n.d.). Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate.

- Ch, S., Raju, K. R., & Reddy, M. K. (n.d.). Synthesis and characterization of this compound derivatives. Der Chemica Sinica.

- Underberg, W. J. M. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of Pharmacy and Pharmacology.

- Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of pharmaceutical sciences, 66(10), 1392-1395.

- Taylor & Francis Online. (n.d.). Phenothiazine – Knowledge and References.

- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

- PubChem. (n.d.). Phenothiazone.

- Roseboom, H., & Perrin, J. H. (1977). Oxidative degradation of phenothiazines. II. Quantitative determination of phenothiazine and some degradation products. Journal of pharmaceutical sciences.

- Karon, J., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules, 27(9), 2998.

- Remlein, M., & Bielawska, K. (2024). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Cells, 13(1), 84.

- Research Square. (n.d.). Large Variability and Complexity of Isothermal Solubility for a Series of Redox-Active Phenothiazines. Supplementary Information.

- MedCrave. (2016). Forced Degradation Studies.

- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research.

- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.

- MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7243.

- ACS Publications. (1945). The Chemistry of Phenothiazine. Chemical Reviews.

- ResearchGate. (n.d.). Measured solubility of Phenothiazine derivatives (neutral and radicals) in solvent (ACN) and electrolyte (0.5M TEABF4/ACN). Figure S1.

- Google Patents. (n.d.). Process for preparing 3h-phenothlazin-3-ones. EP0149297B1.

- Mizuta, K., et al. (1991). Effects of phenothiazine derivatives on the microclimate-pH in the rat jejunum. Japanese journal of pharmacology, 55(3), 349-356.

- Alfred-Ugbenbo, D., et al. (n.d.). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Journal of Pharmaceutical Research International.

- Indian Journal of Pharmaceutical Sciences. (2000). Correlation between Physico-Chemical Properties and Protein Binding of Phenothiazine Derivatives.

- Pratt, D. A., et al. (2020). Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. Chemical science, 11(13), 3436-3446.

- Welch, C. J., et al. (2018). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

- Hovione. (n.d.). Small Molecule Development: Analytical Methods for Faster Time to Market.

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenothiazone | C12H7NOS | CID 68485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. longdom.org [longdom.org]

- 10. biopharminternational.com [biopharminternational.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Evolving Biological Activities of Novel Phenothiazine Derivatives

Executive Summary

The phenothiazine scaffold, a three-ring heterocyclic system, has been a cornerstone of medicinal chemistry for decades, famously giving rise to the first generation of antipsychotic drugs.[1][2] However, contemporary research has reimagined this "privileged structure," moving far beyond its initial applications in psychiatry. By employing innovative synthetic strategies, scientists are functionalizing the phenothiazine core to unlock a remarkable breadth of biological activities. This guide provides an in-depth exploration of these novel derivatives, detailing their synthesis, mechanisms of action, and therapeutic potential across diverse fields including oncology, infectious diseases, and multidrug resistance. We will examine the critical structure-activity relationships that govern their efficacy and provide detailed protocols for key in vitro validation assays, offering a comprehensive resource for researchers and drug development professionals seeking to harness the untapped potential of this versatile chemical entity.

The Phenothiazine Scaffold: From Dye to Dynamic Drug Candidate

First synthesized in 1883, phenothiazine was initially recognized for its utility as a dye, with its derivative methylene blue being a prominent example.[3][4] Its therapeutic journey began with the discovery of the antipsychotic properties of chlorpromazine in the 1950s, a breakthrough that revolutionized the treatment of schizophrenia and other psychotic disorders.[2] The pharmacological significance of these early derivatives was primarily attributed to their ability to act as dopamine D2 receptor antagonists in the brain.[1][2][5]

The core structure, consisting of two benzene rings fused to a thiazine ring, is non-planar with a characteristic butterfly-like fold.[6] This unique three-dimensional conformation, coupled with the electron-rich nitrogen and sulfur heteroatoms, allows for diverse chemical modifications, particularly at the N10 position of the central ring and the C2 position of one of the benzene rings.[6][7] It is this synthetic tractability that has enabled the evolution of phenothiazines from their original neuroleptic role into a new generation of compounds with a wide spectrum of biological activities.[3][8][9]

Modern Synthetic Strategies: Diversifying the Core

The creation of novel phenothiazine derivatives hinges on the strategic functionalization of the core scaffold. Modern synthetic chemistry offers a variety of methods to achieve this, including catalytic, microwave-assisted, and ultrasound-mediated techniques.[8][10] A common and effective approach involves a multi-step synthesis beginning with the phenothiazine nucleus.

Workflow: General Synthesis of N-Substituted Phenothiazine Derivatives

The following workflow illustrates a foundational synthetic pathway for generating novel phenothiazine amides, a class of derivatives with significant biological potential.[11][12]

Caption: General workflow for the synthesis of novel phenothiazine derivatives.

This process typically starts with the acylation of the nitrogen at position 10 on the phenothiazine ring, often using an acyl chloride in a suitable solvent like tetrahydrofuran (THF) or benzene.[11][12][13] The resulting intermediate is then reacted with a diverse array of amines or other nucleophiles to yield the final derivatives.[11][12] This modular approach allows for the systematic introduction of different functional groups to explore structure-activity relationships comprehensively.

Broad-Spectrum Biological Activity of Novel Derivatives

Modern phenothiazine derivatives exhibit a wide range of pharmacological effects far beyond their original antipsychotic applications.[3] Research has demonstrated significant potential in oncology, infectious disease, and overcoming drug resistance.

Anticancer and Cytotoxic Activity

A primary focus of current research is the anticancer potential of novel phenothiazines.[4][11][14] These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, liver, and colon, as well as leukemia.[11][15][16][17]

Mechanisms of Action: The antiproliferative effects of these derivatives are multifaceted and include:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death. Some compounds achieve this by modulating the expression of apoptosis-related proteins like Bcl-2 and Bax or through the activation of caspase cascades.[18][19]

-

Enzyme Inhibition: Certain derivatives are potent inhibitors of key cellular enzymes. For example, some have been specifically designed as selective inhibitors of histone deacetylase 6 (HDAC6), a promising target in cancer therapy.[20][21] Others inhibit protein kinase C, a crucial enzyme in signal transduction pathways.[22]

-

Cell Cycle Arrest: Some compounds can halt the cell cycle, often at the G1 phase, preventing cancer cells from proliferating.[18]

-

Disruption of Cellular Processes: Other reported mechanisms include the modulation of autophagy, disruption of cell membranes, and induction of calcium overload.[11]

Caption: Key mechanisms of anticancer action for phenothiazine derivatives.

Quantitative Cytotoxicity Data: The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone-based Derivative (4b) | HepG-2 (Liver) | 7.14 (µg/mL) | [17] |

| Chalcone-based Derivative (4k) | HepG-2 (Liver) | 7.61 (µg/mL) | [17] |

| Chalcone-based Derivative (4k) | MCF-7 (Breast) | 12.0 (µg/mL) | [17] |

| PTZ Derivative (3a) | HT-29 (Colorectal) | 202.85 | [16] |

| PTZ Derivative (3b) | HT-29 (Colorectal) | 199.27 | [16] |

| Phenothiazine-triazole (9f) | MCF-7 (Breast) | 0.8 | [19] |

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge.[8][23] Novel phenothiazine derivatives have emerged as promising antimicrobial agents with activity against a range of bacteria and fungi.[3][24]

-

Antibacterial Action: Derivatives such as chlorpromazine and thioridazine have shown efficacy against multidrug-resistant strains of Acinetobacter baumannii, a challenging nosocomial pathogen.[23] The mechanism of action can involve the generation of reactive oxygen species (ROS), leading to damage of the cell membrane and DNA.[23]

-

Antifungal Properties: Phenothiazines also exhibit broad-spectrum antifungal activity, including against medically important fungi like Candida albicans, Cryptococcus neoformans, and various molds.[25] Their efficacy extends to fluconazole-resistant strains, highlighting their potential to address drug resistance in fungal infections.[25]

Reversal of Multidrug Resistance (MDR)

Beyond their direct cytotoxicity, a significant activity of many phenothiazine derivatives is their ability to reverse multidrug resistance in cancer cells.[18][26][27] MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as efflux pumps to expel chemotherapeutic drugs from the cell, reducing their effectiveness.[28]

Phenothiazines can inhibit the function of these pumps. It is proposed that these hydrophobic, cationic molecules interact directly with P-gp or perturb the membrane lipid matrix, thereby blocking the efflux of anticancer drugs.[18][26] This action increases the intracellular concentration of co-administered chemotherapeutics, restoring their cytotoxic efficacy.[18][27]

Caption: Mechanism of phenothiazines in reversing P-glycoprotein-mediated MDR.

Photodynamic and Sonodynamic Therapy

Certain phenothiazine derivatives, particularly dyes like methylene blue, are excellent photosensitizers and are being explored for use in photodynamic therapy (PDT).[29][30][31] In PDT, a photosensitizer is administered and accumulates in target tissue (e.g., a tumor). When activated by light of a specific wavelength, it generates reactive oxygen species that induce localized cell death.[30] Phenothiazines are advantageous due to their high absorption in the near-infrared spectrum, which allows for deeper tissue penetration.[29]

More recently, this concept has been extended to sonodynamic therapy (SDT), where ultrasound is used instead of light to activate a "sonosensitizer".[32] This offers the potential to treat deeper tumors noninvasively. Studies have shown that phenothiazine derivatives can function as effective sonosensitizers, with their efficacy correlating to their photosensitizing ability.[32]

Guiding Principles: Structure-Activity Relationships (SAR)

Optimizing the biological activity of phenothiazine derivatives requires a deep understanding of their structure-activity relationships (SAR).[8][22] Decades of research have elucidated key structural features that govern their potency and selectivity for various biological targets.

-

Substitution at C2: The nature of the substituent at the C2 position on the phenothiazine ring is critical. Electron-withdrawing groups, such as trifluoromethyl (-CF₃) or chlorine (-Cl), generally increase antipsychotic and cytotoxic activity.[4][7][33] The -CF₃ group often confers greater potency than -Cl.[33]

-

The N10 Side Chain: The side chain attached to the nitrogen at position 10 is crucial for activity. For neuroleptic effects, a three-carbon alkyl bridge between the ring nitrogen and a terminal amine is optimal.[7][22]

-

The Terminal Amine: The nature of the terminal amino group on the side chain significantly influences potency. Tertiary amines are required, and incorporating this nitrogen into a piperazine ring often enhances activity compared to a simple alkylamino chain.[22][33][34] Further substitution on the piperazine ring, for instance with a hydroxyethyl group, can increase potency even more.[33][34]

Sources

- 1. drugs.com [drugs.com]

- 2. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of synthesis and biological study of novel phenothiazine derivatives. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. SAR of phenothiazine.pptx [slideshare.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of new phenothiazine derivatives: Molecular docking, assessment of cytotoxic activity and oxidant–antioxidant properties on PCS‐201‐012, HT‐29, and SH‐SY5Y cell lines | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Multidrug resistance reverting activity and antitumor profile of new phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review [ouci.dntb.gov.ua]

- 25. pubs.acs.org [pubs.acs.org]

- 26. New phenothiazine-type multidrug resistance modifiers: anti-MDR activity versus membrane perturbing potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Phenothiazines as potent modulators of yeast multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. news-medical.net [news-medical.net]

- 30. scispace.com [scispace.com]

- 31. Photosensitization of biomolecules by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 34. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

3H-Phenothiazin-3-one CAS number 581-30-6 information

An In-Depth Technical Guide to 3H-Phenothiazin-3-one (CAS 581-30-6): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound (CAS 581-30-6), also known as 3-Phenothiazone, is a heterocyclic organic compound featuring a tricyclic phenothiazine core.[1][2] This core structure is a cornerstone in medicinal chemistry, with a rich history that began with its use in synthetic dyes like methylene blue in the late 19th century and famously led to the development of chlorpromazine, a discovery that revolutionized the treatment of psychosis in the mid-20th century.[3][4] The phenothiazine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4]

The presence of a carbonyl group at the 3-position of the phenothiazine ring system enhances the reactivity of this compound, making it a valuable precursor and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.[1][3] Researchers in drug development have explored its derivatives for a range of uses, including as antipsychotic, antimicrobial, anticancer, and anti-inflammatory agents.[1][4][5][6]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, synthesis methodologies, chemical reactivity, and potential applications of this compound, supported by established protocols and mechanistic insights to facilitate future research and development.

Section 1: Physicochemical and Structural Characteristics

This compound is a stable, aromatic compound that typically appears as a solid at room temperature and is soluble in organic solvents.[1] Its core structure consists of two benzene rings fused to a central thiazine ring, with a ketone functional group that influences its chemical behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 581-30-6 | [1][7][8] |

| Molecular Formula | C₁₂H₇NOS | [1][2][7][9] |

| Molecular Weight | 213.26 g/mol | [2][3][7][9] |

| Common Synonyms | 3-Phenothiazone, Phenothiazone | [1][2][8] |

| Density | 1.36 g/cm³ | [2] |

| Boiling Point | 349.3 °C | [2] |

| Flash Point | 165 °C | [2] |

| XLogP3 | 2.76 | [2] |

The structural characterization of this compound and its derivatives is routinely confirmed using a suite of spectroscopic techniques, including Infrared (IR) spectroscopy to identify the carbonyl group, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) to elucidate the arrangement of protons and carbons, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.[10][11][12]

Section 2: Synthesis and Chemical Reactivity

The synthesis of the this compound core is a critical step for the development of new derivatives. Several synthetic strategies have been established, offering pathways to the core structure and its substituted analogues.

Synthesis Methodologies

A prevalent and efficient method for preparing this compound involves the reaction of an o-aminothiophenol derivative with a quinone.[13] This approach leverages the nucleophilic character of the amine and thiol groups to construct the tricyclic system.

Experimental Protocol: Synthesis via o-Mercaptoaniline and Quinone

This protocol is adapted from a patented method for the synthesis of 3H-phenothiazin-3-ones.[13]

Objective: To synthesize this compound.

Materials:

-

o-Mercaptoaniline (1.0 mole equivalent)

-

p-Benzoquinone (2.0 mole equivalents)

-

Methanol (or other polar solvent like ethanol or acetic acid)[13]

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Prepare a suspension of p-benzoquinone (2.0 mol eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve o-mercaptoaniline (1.0 mol eq.) in a minimal amount of methanol.

-

Slowly add the o-mercaptoaniline solution to the stirred suspension of quinone at ambient temperature over a period of approximately one hour.[13]

-

Continue stirring the resulting mixture at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A distinct color change to red is typically observed.[13]

-

Upon completion, the product, this compound, which is substantially insoluble in the solvent, will precipitate out of the solution.[13]

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with cold methanol to remove any unreacted starting materials and soluble byproducts.[13]

-

Dry the final product under vacuum to yield this compound.

Alternative Synthesis Routes:

-

One-Pot Synthesis: Novel one-pot procedures have been developed for synthesizing substituted 3H-phenothiazin-3-ones, which improve efficiency by running multiple reaction steps sequentially in a single vessel.[5]

-

Oxidation: An alternative pathway involves the oxidation of the parent 10H-phenothiazine. This method can lead to the formation of this compound among other oxidation products, depending on the reaction conditions.[3]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the electron-rich sulfur atom in the heterocyclic core and the electrophilic carbonyl group. The primary degradation pathway for the phenothiazine scaffold is oxidation at the sulfur atom to form the corresponding sulfoxide.[3][14] This oxidation can be triggered by atmospheric oxygen, light exposure, or oxidizing agents like hydrogen peroxide.[14]

Caption: Oxidative degradation pathway of the phenothiazine core.

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized framework for assessing the chemical stability of this compound under various stress conditions.[14][15]

Objective: To evaluate the stability of this compound and identify potential degradation products.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

HPLC system with UV or PDA detector

-

pH meter, calibrated oven, photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours).[15]

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Maintain the sample under the same temperature and time conditions as the acid hydrolysis.[15]

-

Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature. Protect from light.[15]

-

Thermal Degradation: Expose both the solid compound and an aliquot of the stock solution to dry heat (e.g., 80°C) in a calibrated oven.[14]

-

Photodegradation: Expose an aliquot of the stock solution to a light source compliant with ICH Q1B guidelines. Run a parallel control sample protected from light.[15]

-